molecular formula C16H9BrN2O2 B1148016 6-Bromo-[2,2'-biindolinylidene]-3,3'-dione CAS No. 139582-54-0

6-Bromo-[2,2'-biindolinylidene]-3,3'-dione

Cat. No.: B1148016
CAS No.: 139582-54-0
M. Wt: 341.163
InChI Key:
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Description

6-Bromo-[2,2'-biindolinylidene]-3,3'-dione, also known as this compound, is a useful research compound. Its molecular formula is C16H9BrN2O2 and its molecular weight is 341.163. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Intermediates

6-Bromo-[2,2'-biindolinylidene]-3,3'-dione, a derivative of brominated biindolinylidene diones, serves as an important intermediate in the synthesis of various biologically active compounds. The synthesis of such intermediates, including Bromo-4-iodoquinoline, often involves multiple steps such as cyclization and substitution reactions, which are pivotal in creating compounds like GSK2126458 (Wang et al., 2015).

Crystal Structure and Analysis

The crystal structure and analysis of related compounds, like the 5-bromoindoline-2,3-dione unit, exhibit significant interactions through hydrogen bonds and π–π contacts, contributing to their three-dimensional structure and stability (Abdellaoui et al., 2019).

Photochromic and Photomagnetic Properties

Derivatives of brominated biindolinylidene diones exhibit interesting properties like photochromism and photomagnetism, making them significant in materials science. For instance, bromination of methyl groups on benzene rings of biindenylidenedione alters its properties considerably, affecting its UV-Vis absorption spectra, photochromic, and photomagnetic characteristics in solutions and solid states (Chen et al., 2010).

Organic Electronics and Field Effect Transistors

This compound derivatives have been utilized in the domain of organic electronics, particularly in the development of organic field-effect transistors (OFETs). These derivatives serve as either the active layer or part of the semiconductor material in OFETs, contributing to the advancement of solution-processable semiconducting components (Patil et al., 2015). Their crystalline nature and the presence of fused hydrogen bonds significantly influence the charge mobility and the performance of the OFET devices (Zhang et al., 2017).

Memory Devices and Electronics

Alterations in the molecular structure, such as single atom substitutions, can significantly impact the planarity of the molecules, thereby affecting their electronic properties. Such modifications can trigger different memory behaviors in devices, exemplifying the versatility and potential of these compounds in electronic and memory device applications (Hu et al., 2015).

Properties

IUPAC Name

6-bromo-2-(3-hydroxy-1H-indol-2-yl)indol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrN2O2/c17-8-5-6-10-12(7-8)19-14(16(10)21)13-15(20)9-3-1-2-4-11(9)18-13/h1-7,18,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRJMIPSKOUYBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=NC4=C(C3=O)C=CC(=C4)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694565
Record name 6-Bromo-2-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139582-54-0
Record name 6-Bromo-2-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What makes 6-monobromoindigo important in the study of archaeological purple?

A: 6-Monobromoindigo is a significant component of shellfish purple dye, a historically valuable coloring agent. Its presence, alongside other indigoids like 6,6'-dibromoindigo, helps researchers confirm the authenticity and origin of purple dyes found in archaeological artifacts. []

Q2: How can we detect 6-monobromoindigo in archaeological samples?

A: The research by et al. [] demonstrates that Laser Desorption/Ionization Mass Spectrometry (LDI-MS) is a successful technique for detecting 6-monobromoindigo in archaeological samples. Specifically, negative-ion mode LDI-MS shows high sensitivity and selectivity towards brominated indigoids like 6-monobromoindigo due to their electronegativity. This technique allows for a rapid and accurate identification of this key component within complex archaeological dye mixtures. []

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